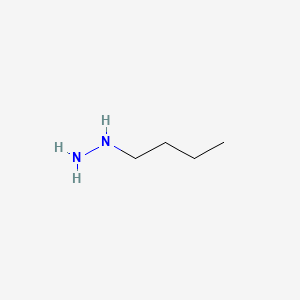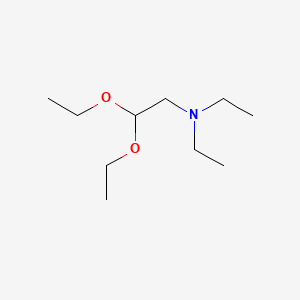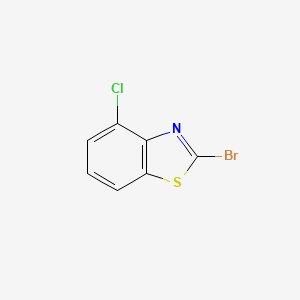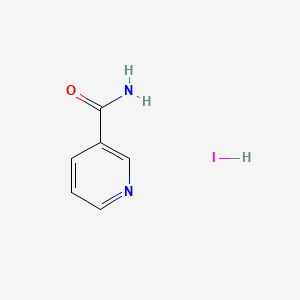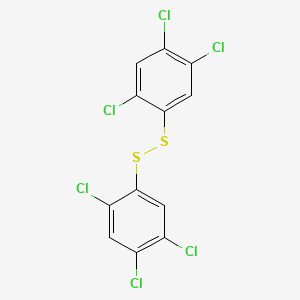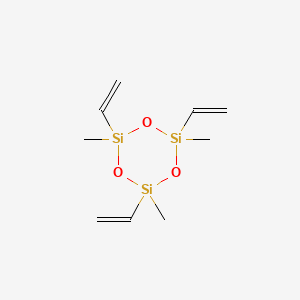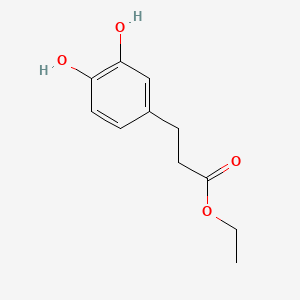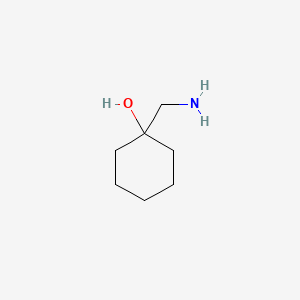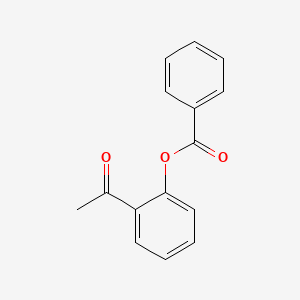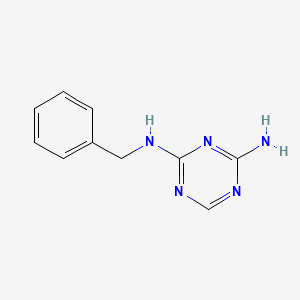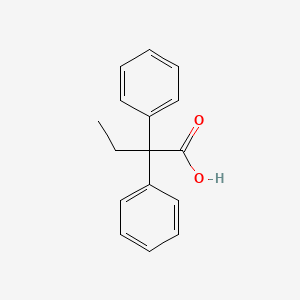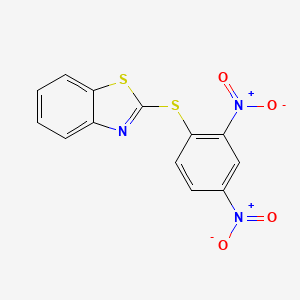
p-Diethylaminoacetophenone
Descripción general
Descripción
p-Diethylaminoacetophenone is a chemical compound with the molecular formula C12H17NO . It is used in various applications due to its unique properties .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring attached to a carbonyl group (C=O) and a diethylamino group (N(C2H5)2). The compound has a molecular weight of 191.27 g/mol .
Physical And Chemical Properties Analysis
This compound is characterized by several physical and chemical properties. It has a molecular weight of 191.27 g/mol. The compound is likely to have a high degree of rotational freedom due to the presence of four rotatable bonds .
Aplicaciones Científicas De Investigación
Repellent Research
p-Diethylaminoacetophenone has been studied for its potential use as a repellent. Research has shown that certain repellents, such as N,N-diethylamide of phenoxyacetic acid, can increase the frequency of chromosomal aberrations in animal cells, suggesting a need for caution in their use (Iurchenko, 1977).
Pharmacological Studies
In pharmacology, research has been conducted to understand the effects of compounds like Lysergic Acid Diethylamide (LSD), which shares a similar functional group with this compound. These studies explore the physiological and psychological effects of such substances, contributing to the broader understanding of their therapeutic potential or risks (Schmid et al., 2015).
Protein Synthesis Research
Diethyl maleate, a compound structurally related to this compound, has been used in research focusing on protein synthesis in isolated hepatocytes. This research aids in understanding the effects of certain compounds on liver function and metabolic processes (Goethals et al., 1983).
Charge Transfer Studies
Studies involving N,N-diethylaminoacetophenone have been conducted to understand the geometry of excited charge transfer states in certain molecules. This research is significant for the development of advanced materials and understanding electron transfer processes in organic compounds (Dobkowski & Sazanovich, 2007).
Chemosensory Research
Diethylamino-functionalized compounds are also explored for their application in chemosensory technologies. Studies on such compounds focus on developing quick-response chemosensors for various applications, including environmental monitoring and chemical sensing (Shan et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
1-[4-(diethylamino)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-4-13(5-2)12-8-6-11(7-9-12)10(3)14/h6-9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIBQFXWSUBFTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40203699 | |
| Record name | p-Diethylaminoacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5520-66-1 | |
| Record name | p-Diethylaminoacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005520661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Diethylaminoacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Diethylaminoacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why was p-diethylaminoacetophenone included in this study on antitumor agents?
A: The researchers were investigating how structural modifications to a known antitumor compound, AT-584 (a hexamethylenetetramine salt of a complex acetophenone derivative), would impact its activity. this compound was used as a starting point to synthesize a series of compounds (Ⅵb—f in the paper) where the "mustard group" present in AT-584 was replaced by other functional groups []. This approach aimed to determine if the mustard group was essential for the antitumor effect.
Q2: Did the this compound derivatives show antitumor activity?
A: The paper mentions that preliminary pharmacological examinations showed a loss of antitumor activity when the mustard group was replaced with other groups, including those derived from this compound []. This suggests that the this compound derivatives themselves did not exhibit the desired antitumor activity in this specific context.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



